N4-morpholino-5-nitropyrimidine-4,6-diamine
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Description
N4-morpholino-5-nitropyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C8H12N6O3 and its molecular weight is 240.223. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Hydrogen Bonding
N4-morpholino-5-nitropyrimidine-4,6-diamine exhibits interesting molecular and electronic structures. The nitroso compounds, which include this compound, show polarized molecular-electronic structures that lead to extensive charge-assisted hydrogen bonding. These properties result in significant intermolecular interactions, including hard hydrogen bonds of various types and soft hydrogen bonds like C-H...O type in 2-amino-4,6-bis(morpholino)-5-nitrosopyrimidine. Such characteristics make these compounds intriguing for study in structural chemistry (Quesada et al., 2004).
Oxidation and Chemical Transformations
The compound has been investigated in the context of chemical oxidation. The oxidation of 5-nitrosopyrimidine-4,6-diamine, a related compound, by hydrogen peroxide in trifluoroacetic acid yields products such as 4,6-diamino-5-nitropyrimidin-2-ol and 5-nitropyrimidine-4,6-diamine, demonstrating the compound's reactivity and potential utility in chemical synthesis (Cowden & Jacobson, 1980).
Potential Antitumor Applications
This compound has shown potential in antitumor applications. A study on a series of 2,4,6-trisubstituted-5-nitropyrimidines, which includes this compound, evaluated their ability to inhibit proliferation of cancer cells in vitro. One of the most potent compounds in this series was 6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine, highlighting the potential of these compounds in cancer research (Thompson et al., 1997).
Larvicidal Activity
A study synthesized a series of pyrimidine derivatives, including those linked with morpholinophenyl, and evaluated them for larvicidal activity. These compounds demonstrated significant activity against larval stages of pests, suggesting their potential utility in pest control applications (Gorle et al., 2016).
Properties
IUPAC Name |
4-N-morpholin-4-yl-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6O3/c9-7-6(14(15)16)8(11-5-10-7)12-13-1-3-17-4-2-13/h5H,1-4H2,(H3,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXDSODJAHYIBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.